2,6-ビス(1H-ピロール-1-イル)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

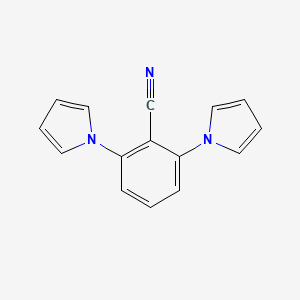

2,6-bis(1H-pyrrol-1-yl)benzonitrile is an organic compound that belongs to the family of pyrrole-based molecules. It has the molecular formula C15H11N3 and a molecular weight of 233.274 g/mol. This compound is known for its unique structure, which includes two pyrrole rings attached to a benzenecarbonitrile core.

科学的研究の応用

2,6-bis(1H-pyrrol-1-yl)benzonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

準備方法

The synthesis of 2,6-bis(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2,6-dibromobenzonitrile with pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

化学反応の分析

2,6-bis(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms in the pyrrole rings are replaced by other functional groups.

作用機序

The mechanism of action of 2,6-bis(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

2,6-bis(1H-pyrrol-1-yl)benzonitrile can be compared with other pyrrole-based compounds, such as:

2,6-di(1H-pyrazol-3-yl)pyridine: This compound has a similar structure but contains pyrazole rings instead of pyrrole rings.

2,5-dimethylpyrrole: This compound is a simpler pyrrole derivative and is used as an additive in cell culture to enhance productivity.

The uniqueness of 2,6-bis(1H-pyrrol-1-yl)benzonitrile lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

2,6-bis(1H-pyrrol-1-yl)benzonitrile is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. The compound, characterized by its bipyrrole structure, exhibits a range of biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for 2,6-bis(1H-pyrrol-1-yl)benzonitrile is C₁₅H₁₁N₃, with a molecular weight of 233.28 g/mol. Its structure includes two pyrrole rings attached to a benzonitrile core, which enhances its reactivity and interaction with biological targets compared to simpler compounds.

Enzyme Inhibition

Research indicates that 2,6-bis(1H-pyrrol-1-yl)benzonitrile functions as an inhibitor for specific enzymes involved in cancer progression. Notably, it has been identified as a dual-targeting inhibitor affecting both carbonic anhydrase and the Wnt/β-catenin signaling pathway. These pathways are crucial in the development of multidrug-resistant cancer cells, making this compound a promising candidate for further investigation in cancer therapeutics .

Antitumor Potential

In vitro studies have demonstrated that 2,6-bis(1H-pyrrol-1-yl)benzonitrile can suppress the growth of various cancer cell lines. Its mechanism appears to involve the modulation of metabolic pathways that are essential for tumor survival and proliferation. For instance, the compound has been shown to alter glucose uptake rates and ATP production in treated cells, indicating its potential role in metabolic reprogramming of cancer cells .

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth

In a controlled laboratory setting, the effects of 2,6-bis(1H-pyrrol-1-yl)benzonitrile were evaluated on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure. The compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values determined for each cell line tested.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with 2,6-bis(1H-pyrrol-1-yl)benzonitrile led to increased apoptosis in cancer cells. Flow cytometry analysis showed an increase in annexin V-positive cells after treatment, suggesting that the compound induces programmed cell death through mitochondrial pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of 2,6-bis(1H-pyrrol-1-yl)benzonitrile to various biological targets. These studies often employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions. Preliminary results indicate high affinity towards carbonic anhydrase isoforms, which may explain its inhibitory effects .

Comparative Analysis

To better understand the biological activity of 2,6-bis(1H-pyrrol-1-yl)benzonitrile, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(1H-Pyrrol-1-yl)benzonitrile | C₁₁H₈N₂ | Simpler structure; single pyrrole ring |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile | C₁₃H₁₂N₂ | Methyl substitutions increase lipophilicity |

| 3-(1H-Pyrrol-1-yl)benzonitrile | C₁₁H₈N₂ | Different position of the pyrrole ring |

特性

IUPAC Name |

2,6-di(pyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEXFAGQPMMQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。